N-(4-acetamidophenyl)-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-3-carboxamide
Description
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Properties
IUPAC Name |
N-(4-acetamidophenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2/c1-16(31)26-20-8-10-21(11-9-20)27-24(32)18-3-2-14-30(15-18)23-13-12-22(28-29-23)17-4-6-19(25)7-5-17/h4-13,18H,2-3,14-15H2,1H3,(H,26,31)(H,27,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQUTUPGCXTRMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 452.9 g/mol. Its structure features a piperidine ring, which is known for its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The piperidine moiety enhances the compound's ability to modulate biological pathways, particularly in cardiovascular and neurological contexts.
1. Antiplatelet Activity
Research has indicated that derivatives of pyridazinones, closely related to our compound, exhibit significant antiplatelet activities. For instance, studies have shown that 6-(4-substituted acylaminophenyl)-3(2H)-pyridazinones can inhibit ADP-induced platelet aggregation effectively . The introduction of specific substituents on the phenyl ring appears to enhance these effects.
2. Antimicrobial Activity
Compounds similar to this compound have demonstrated antimicrobial properties against various bacterial strains. For example, certain piperidine derivatives have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis . This suggests potential applications in treating bacterial infections.
3. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. Enzyme inhibition studies indicate that certain derivatives possess strong inhibitory activity, which may be beneficial in treating conditions like Alzheimer’s disease and other neurological disorders .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Antiplatelet Effects : A study demonstrated that specific pyridazinone derivatives exhibited superior antiplatelet activity compared to standard drugs, suggesting their potential use in cardiovascular therapies .
- Antimicrobial Screening : Another investigation evaluated a series of piperidine derivatives for antibacterial properties, revealing that some compounds significantly inhibited bacterial growth, highlighting their therapeutic potential against resistant strains .
- Enzyme Inhibition Research : A study focusing on enzyme inhibitors found that certain synthesized piperidine compounds displayed strong AChE inhibition, indicating their potential as therapeutic agents in neurodegenerative diseases .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
